46% ee Gain Over Tosyl Analog in Organocatalytic Enantioselective Aziridination of Acrolein
In a direct head-to-head study by Arai et al. (2009), the target compound N-Boc-MSH (2c) delivered an aziridine product from acrolein in 94% ee, compared to only 48% ee achieved by the tosyl analog N-Boc-O-tosylhydroxylamine (2b) under the identical conditions of 20 mol% (S)-diphenylprolinol triethylsilyl ether catalyst and Na₂CO₃ base in CH₂Cl₂ [1]. The mesitylsulfonyl group was specifically required to maximize enantioselectivity on this challenging, simplest enal substrate.
| Evidence Dimension | Enantiomeric excess (% ee) in organocatalytic aziridination of acrolein (1e) |
|---|---|
| Target Compound Data | 94% ee (66% yield) |
| Comparator Or Baseline | N-Boc-O-tosylhydroxylamine (TsONHBoc, 2b): 48% ee (58% yield) |
| Quantified Difference | ∆ = +46% ee (and +8% yield) |
| Conditions | Acrolein (5.2 equiv), 2c or 2b (1 equiv), (S)-diphenylprolinol triethylsilyl ether (20 mol%), Na₂CO₃ (3 equiv), CH₂Cl₂, rt, 2.5–6 h |
Why This Matters
For procurement decisions in asymmetric synthesis campaigns, a 46% ee difference determines whether a chiral aziridine intermediate is viable without costly chiral resolution, directly impacting synthetic route feasibility.
- [1] Arai, H.; Sugaya, N.; Sasaki, N.; Makino, K.; Lectard, S.; Hamada, Y. Enantioselective Aziridination Reaction of α,β-Unsaturated Aldehydes Using an Organocatalyst and tert-Butyl N-Arenesulfonyloxycarbamates. Tetrahedron Lett. 2009, 50 (27), 3329–3332. (See Table 2, entries 7–10; compound 2c vs. 2b for acrolein substrate 1e). DOI: 10.1016/j.tetlet.2009.02.095 View Source
